The synthesis of DL-DOPA-2,5,6-d6 generally involves the introduction of deuterium atoms at specific positions in the DL-DOPA molecule. The most common method for synthesizing deuterated compounds is through the use of deuterated reagents or solvents during chemical reactions.
DL-DOPA-2,5,6-d6 has a molecular formula of C9H5D6NO4 and a molecular weight of 203.22 g/mol. The structure consists of a phenolic ring with two hydroxyl groups and an amino group attached to a propionic acid chain. The incorporation of deuterium alters the vibrational frequencies observed in infrared spectroscopy and NMR spectroscopy.
This compound exhibits unique spectral characteristics due to the presence of deuterium, which can be utilized in various analytical techniques .
DL-DOPA-2,5,6-d6 participates in several chemical reactions typical for amino acids:
These reactions are essential for understanding its metabolic pathways and therapeutic applications.
The mechanism by which DL-DOPA-2,5,6-d6 exerts its effects primarily involves its conversion to dopamine within the central nervous system.
The use of deuterated forms like DL-DOPA-2,5,6-d6 allows researchers to trace these processes more effectively using NMR spectroscopy or mass spectrometry.
DL-DOPA-2,5,6-d6 has several applications in scientific research:
DL-DOPA-2,5,6-d6 is a deuterium-labeled isotopologue of the non-proteinogenic amino acid DL-3,4-dihydroxyphenylalanine (DL-DOPA). This compound incorporates six deuterium atoms at specific carbon positions, serving as a stable isotope tracer in neuropharmacology and metabolic studies. Its design enables precise tracking of dopaminergic pathways without altering the fundamental biochemical behavior of the native molecule, making it indispensable for advanced mass spectrometric and kinetic analyses [1] [8].
The systematic IUPAC name for this compound is (±)-2-Amino-3-(2,5,6-trideuterio-3,4-dihydroxyphenyl)propanoic-3,3-d₂ acid, reflecting its racemic nature and deuteration pattern. Isomeric variations include positional isomers differing in deuterium placement (e.g., L-DOPA-2,5,6,α,β,β-d₆), which alter chromatographic mobility and metabolic stability. The "DL" designation confirms the equimolar mixture of D- and L-enantiomers, distinguishing it from enantiopure L-DOPA-d₆ used in Parkinson’s research [5] [7] [9].
The molecular formula C₉H₅D₆NO₄ (MW: 203.22 g/mol) signifies replacement of all aromatic hydrogens at positions 2, 5, 6 and two aliphatic hydrogens on the β-carbon with deuterium. This strategic labeling minimizes hydrogen-deuterium exchange in physiological media, preserving isotopic integrity during experiments. Key structural features include:
Table 1: Deuteration Sites and Chemical Consequences
Position | Atomic Replacement | Biochemical Significance |
---|---|---|
Aromatic C2 | H → D | Stabilizes ring against CYP450 oxidation |
Aromatic C5 | H → D | Reduces catechol-O-methyltransferase (COMT) metabolism |
Aromatic C6 | H → D | Minimizes non-enzymatic oxidation to quinones |
β-carbon | H₂ → D₂ | Alters kinetic isotope effect in decarboxylation |
CAS Registry Number: 63-84-3 (assigned to unlabeled DL-DOPA). The deuterated form lacks a unique CAS but is commercially identified as DL-DOPA-2,5,6-d6 or sc-496312 (Santa Cruz Biotechnology). Common synonyms include:
Table 2: Nomenclature and Commercial Identifiers
Synonym | Source |
---|---|
DL-3-Hydroxytyrosine-d₆ | Alfa Chemistry [1] |
(±)-3,4-Dihydroxyphenylalanine-d₆ | MedChemExpress [8] |
NSC 16940-d₆ | PubChem [3] |
3-(3,4-Dihydroxyphenyl)-DL-alanine-d₆ | SCBT [7] |
Deuterated neurochemicals emerged in the 1970s with advancements in organic synthesis and mass spectrometry. Early studies used deuterated catecholamines to elucidate dopamine metabolism in Parkinson’s disease. A landmark 1985 study demonstrated that D₃-DL-dopa (a trideuterated analog) did not potentiate brain catecholamine levels in rats compared to non-deuterated DL-DOPA. This pivotal finding refuted hypotheses that deuteration enhanced neurochemical efficacy, shifting focus toward tracer applications over therapeutic augmentation [2]. Subsequent innovations in asymmetric deuteration, partly driven by William S. Knowles’ Nobel Prize-winning hydrogenation catalysis, enabled efficient production of chiral deuterated amino acids like L-DOPA-d₆ [9].
DL-DOPA-2,5,6-d6 addresses three critical needs in neuroscience research:
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1